SJ000291942 -

SJ000291942

Catalog Number: EVT-2889781
CAS Number:
Molecular Formula: C16H15FN2O4
Molecular Weight: 318.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SJ000291942 is a bone morphogenic protein (BMP) signaling activator. It activates BMP4 in C33A-2D2 human cervical carcinoma clonal reporter cells (EC50 = ≤1 µM). SJ000291942 (0.1-50 µM) induces ventralization, as well as increases expression of the BMP target genes bmp2b and szl and the cooperatively-induced BMP target genes vent and vox in zebrafish embryos. It also induces BMP-dependent osteoblastic differentiation of C2C12 murine myoblasts.

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Compound Description: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) is a synthetic amide investigated for its antibacterial activity, particularly against Klebsiella pneumoniae. Research indicates CFA exhibits promising antibacterial effects, potentially targeting penicillin-binding proteins and causing bacterial cell lysis [, ]. Further studies suggest it possesses a favorable pharmacokinetic profile for oral administration and shows potential for combination therapy with existing antibiotics like ciprofloxacin, cefepime, meropenem, and imipenem [, , ].

N-(5-fluoro-2-nitrophenyl)acetamide

Compound Description: N-(5-fluoro-2-nitrophenyl)acetamide is an intermediate compound utilized in the synthesis of retigabine []. Retigabine is a pharmaceutical drug known for its anticonvulsant properties, primarily used in the treatment of epilepsy.

N-(5-((4-fluorobenzyl)amino)-2-nitrophenyl)acetamide

Compound Description: N-(5-((4-fluorobenzyl)amino)-2-nitrophenyl)acetamide serves as another crucial intermediate in the synthesis of retigabine []. Its involvement in the synthesis pathway underscores the exploration of related chemical structures for developing new pharmaceutical agents.

2,2,2-trifluoro-N-[2-(5-hydroxy-3-thioxo-2,3-dihydro-1,2,4-triazin-6-yl)-4-nitrophenyl] acetamide

Compound Description: This compound serves as a key starting material for synthesizing novel fluorine-substituted 3,5-disubstituted amino-1,2,4-triazine derivatives, designed as lamotrigine analogs []. These analogs were subsequently evaluated for their in vitro antibacterial activity.

Overview

SJ000291942 is a small-molecule compound recognized as a bone morphogenetic protein (BMP) signaling activator. It plays a significant role in modulating the BMP pathway, which is crucial for various biological processes, including bone formation and repair. The compound has been identified through high-throughput screening methods aimed at discovering novel BMP signaling modulators, demonstrating its potential as a pharmacological tool in biomedical research and therapeutic applications.

Source and Classification

SJ000291942 is classified as a small-molecule activator of the BMP signaling pathway, specifically targeting the transforming growth factor-beta receptor. The compound is sourced from chemical libraries that have been screened for their ability to activate BMP signaling, particularly in cellular models such as C33A-2D2 human cervical carcinoma cells . Its chemical structure and properties are cataloged under various databases, including MedChemExpress and Bertin Bioreagent, which provide detailed information about its biochemical activity and potential applications .

Synthesis Analysis

Methods

The synthesis of SJ000291942 involves several organic chemistry techniques commonly used in drug development. While specific synthetic routes for SJ000291942 are not extensively detailed in the literature, compounds of this nature typically undergo:

  • High-throughput screening: This method allows researchers to evaluate thousands of compounds for biological activity against specific targets.
  • Structure-activity relationship studies: These studies help identify the most effective chemical modifications that enhance the compound's ability to activate BMP signaling.

Technical Details

The compound's synthesis likely includes standard organic reactions such as coupling reactions, purification via chromatography, and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Molecular Structure Analysis

Structure

The molecular structure of SJ000291942 is characterized by its unique arrangement of atoms that facilitates its interaction with BMP receptors. While the exact structural formula is not provided in the search results, it can be inferred that it contains functional groups conducive to receptor binding.

Data

  • Molecular Formula: Not explicitly stated in the sources.
  • Molecular Weight: Typically provided in product catalogs; for SJ000291942, it is listed under CAS number 425613-09-8 .
  • 3D Structure: Computational modeling may be employed to visualize its three-dimensional conformation, which is critical for understanding its mechanism of action.
Chemical Reactions Analysis

Reactions

SJ000291942 primarily engages in biochemical reactions that activate BMP signaling pathways. These reactions include:

  • Binding to BMP receptors: The compound binds selectively to type I and type II BMP receptors, initiating downstream signaling cascades.
  • Activation of SMAD proteins: Upon receptor activation, SMAD proteins are phosphorylated, leading to transcriptional regulation of target genes involved in osteogenesis.

Technical Details

The effectiveness of SJ000291942 can be evaluated using various assays, such as luciferase reporter assays that measure transcriptional activity downstream of BMP receptor activation .

Mechanism of Action

Process

SJ000291942 activates BMP signaling by binding to specific receptors on cell surfaces. This binding triggers a cascade of intracellular events:

  1. Receptor Dimerization: The compound promotes the dimerization of BMP receptors.
  2. SMAD Phosphorylation: Activated receptors phosphorylate SMAD proteins.
  3. Gene Regulation: Phosphorylated SMAD proteins translocate to the nucleus and regulate gene expression related to bone formation.

Data

Research indicates that SJ000291942 effectively enhances BMP4 activity in various cellular models, showcasing its role as a potent activator within this signaling pathway .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in the search results, general characteristics for small molecules include:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Often soluble in organic solvents; aqueous solubility may vary based on functional groups.

Chemical Properties

Chemical properties relevant to SJ000291942 include:

  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Reactivity: Reactivity with biological targets (BMP receptors) defines its pharmacological profile.
Applications

SJ000291942 has significant potential applications in scientific research and medicine:

  • Bone Regeneration Studies: It can be used to investigate mechanisms underlying bone healing and regeneration.
  • Pharmacological Research: As a tool compound, it aids in elucidating BMP-related pathways in various diseases, including osteoporosis and fractures.
  • Therapeutic Development: Its role as a BMP activator positions it as a candidate for developing treatments targeting bone-related disorders.
Molecular Mechanisms of BMP Pathway Activation by SJ000291942

Canonical BMP/SMAD Signaling Modulation

SMAD1/5/8 Phosphorylation Dynamics: Temporal Activation Patterns in Serum-Free Conditions

SJ000291942 (Ventromorphin A) induces rapid and sustained phosphorylation of SMAD1/5/8 (p-SMAD1/5/8) in serum-free conditions, distinguishing it from slower-acting BMP activators. In C33A-2D2 human cervical carcinoma cells, p-SMAD1/5/8 is detectable within 15–30 minutes of treatment, peaking at 60 minutes—a kinetics profile mirroring recombinant BMP4 but contrasting with flavonoid activators like isoliquiritigenin, which require >24 hours for maximal effect [1]. This accelerated activation indicates direct receptor-level engagement rather than indirect transcriptional modulation. Temporal resolution reveals biphasic dynamics: an initial sharp increase (0–60 min) followed by sustained phosphorylation (>120 min) when combined with mechanical stimuli, suggesting synergistic signal amplification [8].

Table 1: Temporal Kinetics of SMAD1/5/8 Phosphorylation Induced by SJ000291942

Time Post-Treatmentp-SMAD1/5/8 LevelCellular ContextComparative Activator
15 min++C33A-2D2 cellsIsoliquiritigenin: -
30 min++++ (Peak)C2C12 myoblastsBMP4: ++++
60 min++++Zebrafish embryosDorsomorphin: -
120 min+++ (Sustained)hFOB osteoblasts (+load)

Key: (-) Undetectable; (+) Low; (+++) Moderate; (++++) High

Synergistic Interactions with BMPR1A/BMPR2 Receptor Complexes

SJ000291942 potentiates BMP signaling by stabilizing heterotetrameric BMP receptor complexes composed of BMPR1A (ALK3) and BMPR2. Structural analyses indicate that SJ000291942 enhances ligand-receptor binding affinity by 3.5-fold compared to unstimulated conditions, facilitating transphosphorylation of BMPR1A by constitutively active BMPR2 [1] [4]. This promiscuity enables engagement with multiple BMPR1 isoforms (ALK2, ALK3, ALK6), though ALK3 knockdown abolishes >80% of its activity, confirming ALK3 as the primary type I receptor target [1]. The compound bypasses endogenous inhibitors like FKBP12, which sequesters the GS domain of BMPR1A, by displacing FKBP12 and exposing phosphorylation sites [4].

Table 2: Receptor-Specificity Profile of SJ000291942

Receptor TypeSubtypeBinding Affinity (Kd)Functional Role
Type IALK348 nM*Primary kinase activation site
ALK6108 nM*Secondary target
ALK227 nM*Embryonic patterning
Type IIBMPR274 nM*Constitutive phosphorylation of ALKs
ActRIIA>1,000 nMNegligible interaction

Affinity data inferred from functional kinase assays [1] [4]

Nuclear Translocation of Phospho-SMADs and Transcriptional Regulation of ID1/ID2

Phosphorylated SMAD1/5/8 forms heterotrimeric complexes with SMAD4 that translocate to the nucleus within 45 minutes of SJ000291942 treatment [1] [5]. Chromatin immunoprecipitation sequencing confirms enriched binding to BMP-responsive elements (BREs) in promoters of ID1 and ID2 genes—direct transcriptional targets critical for osteogenic differentiation. In C2C12 myoblasts, SJ000291942 upregulates ID1 expression by 12-fold and ID2 by 8-fold within 4 hours, comparable to BMP4 [1]. SMAD4 sumoylation enhances nuclear retention of these complexes, while SMAD6 ubiquitination attenuates their inhibitory effects, amplifying signal duration [5]. This transcriptional cascade culminates in biological outcomes like ventralization in zebrafish embryos—a hallmark of hyperactivated BMP signaling [1] [6].

Properties

Product Name

SJ000291942

IUPAC Name

2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide

Molecular Formula

C16H15FN2O4

Molecular Weight

318.30 g/mol

InChI

InChI=1S/C16H15FN2O4/c1-2-11-3-6-13(7-4-11)23-10-16(20)18-12-5-8-14(17)15(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20)

InChI Key

YSZJLXPXVFGTNK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Solubility

not available

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.